Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a piperidine ring, and a methoxycarbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the Methoxycarbonyl Phenyl Group: This step involves the esterification of the piperidine ring with 4-(methoxycarbonyl)benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The piperidine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine ring can act as a ligand, binding to metal ions or other molecules, influencing their behavior.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Lacks the methoxycarbonyl phenyl group, making it less complex.
2-(4-(Methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKFGKVAVFESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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